3-Phenyl-2-thiophen-2-ylpropanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
91902-78-2 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-phenyl-2-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c14-13(15)11(12-7-4-8-16-12)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) |
InChI Key |
DDSSZBSJRNFOJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 2 Thiophen 2 Ylpropanoic Acid
Strategic Retrosynthesis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Phenyl-2-thiophen-2-ylpropanoic acid, two primary disconnections are considered the most logical for simplifying the structure.
Disconnection A (Cα-Cβ Bond): This approach involves breaking the bond between the carbon bearing the carboxyl group (Cα) and the carbon bearing the phenyl group (Cβ). This disconnection leads to two synthons: a nucleophilic thiophen-2-yl acetic acid equivalent and an electrophilic benzyl (B1604629) halide equivalent.
Disconnection B (Cα-Thiophene Bond): This strategy involves cleaving the bond between the alpha-carbon and the thiophene (B33073) ring. This pathway suggests a nucleophilic 2-phenylpropanoic acid derivative and an electrophilic thiophene species.
A third, less common, disconnection could involve the Cβ-Phenyl bond, but the first two are generally more synthetically viable. These disconnections point toward key starting materials such as thiophene-2-ylacetic acid, benzaldehyde (B42025), phenylacetic acid, and thiophene derivatives.
| Disconnection | Bond Cleaved | Resulting Synthons (and Reagent Equivalents) |
| A | Cα — Cβ | (Thiophen-2-yl)CH-COOH (anionic) + PhCH₂+ (cationic)Reagents: Thiophen-2-ylacetic acid ester + Benzyl bromide |
| B | Cα — Thiophene | (Phenyl)CH₂CH-COOH (anionic) + Thiophen-2-yl+ (cationic)Reagents: 3-Phenylpropanoic acid derivative + 2-Halothiophene |
Convergent and Linear Synthetic Approaches
The retrosynthetic pathways can be translated into either linear or convergent synthetic plans. A linear synthesis would involve the sequential modification of a single starting material, adding complexity in a step-by-step fashion. For example, starting with thiophene and functionalizing it sequentially to build the final molecule.
A convergent synthesis , which is often more efficient, involves preparing key fragments of the molecule separately before combining them in the final stages. For this compound, a convergent approach might involve the synthesis of a thiophene-containing fragment and a phenyl-containing fragment, which are then coupled.
The construction of the core carbon skeleton relies on robust and versatile C-C bond-forming reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl or heteroaryl groups. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov For the synthesis of the target molecule, this could be applied by coupling a thiophene boronic acid with a 2-halo-3-phenylpropanoic acid derivative, or conversely, a phenylboronic acid with a 2-halo-3-(thiophen-2-yl)propanoic acid derivative. researchgate.netunimib.it The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated, making it a highly valuable strategy. researchgate.netresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example |
|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dtbpf)Cl₂ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane, Water (with surfactants) |
| Boron Species | Arylboronic acid, Arylboronic pinacol (B44631) ester |
| Halide | Aryl bromide, Aryl iodide |
Classic carbonyl chemistry provides several routes to the propanoic acid backbone.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org A viable route to this compound begins with the Knoevenagel condensation of benzaldehyde with a thiophen-2-ylacetic acid derivative (e.g., ethyl thiophen-2-ylacetate). bhu.ac.innih.gov This forms an α,β-unsaturated intermediate (3-phenyl-2-thiophen-2-ylpropenoic acid ester). Subsequent reduction of the carbon-carbon double bond, for instance through catalytic hydrogenation, yields the saturated propanoic acid backbone. jocpr.com
Michael Addition (Conjugate Addition): The thia-Michael reaction, a variant of the Michael addition, involves the 1,4-addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netnih.govsrce.hr A related strategy for the target molecule could involve the conjugate addition of a thiophene-based nucleophile (e.g., an organocuprate derived from 2-lithiothiophene) to a cinnamic acid derivative. This directly establishes the 2,3-diaryl arrangement.
In many synthetic routes, the carboxylic acid functional group is "masked" as a less reactive derivative, such as an ester or a nitrile, to prevent unwanted side reactions during C-C bond formation. The final step of the synthesis is then a functional group interconversion (FGI) to reveal the carboxylic acid.
Ester Hydrolysis: If the synthesis yields an ester, such as ethyl 3-phenyl-2-thiophen-2-ylpropanoate, the final step is its hydrolysis. chemicalbook.com This is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) in an alcohol/water mixture) followed by acidic workup, or under acidic conditions (e.g., using aqueous HCl). wipo.int
Nitrile Hydrolysis: If a nitrile group is used as a precursor (e.g., from a Knoevenagel condensation with thiophen-2-ylacetonitrile), it can be hydrolyzed to the carboxylic acid. google.com This transformation is usually performed under harsh conditions, requiring strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) at elevated temperatures.
Carbon-Carbon Bond Formation Reactions
Stereoselective Synthesis of this compound
The presence of a stereocenter at the C2 position necessitates stereoselective methods to obtain enantiomerically pure forms of the compound.
Chiral Auxiliary-Mediated Synthesis: One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction diastereoselectively. For this target, an Evans oxazolidinone auxiliary could be acylated with thiophene-2-acetyl chloride. blogspot.com The resulting chiral imide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with benzyl bromide. The stereochemistry is directed by the bulky substituent on the auxiliary, which blocks one face of the enolate. Finally, the auxiliary is cleaved (e.g., by hydrolysis), yielding the desired enantiomer of this compound and recovering the auxiliary. tandfonline.com
Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Asymmetric alkylations, aldol (B89426) reactions |
| Amino Alcohols | Pseudoephedrine | Asymmetric alkylations |
| Sultams | Oppolzer's Camphorsultam | Asymmetric alkylations, Michael additions |
| BINOL | 1,1'-Bi-2-naphthol | Chiral ligand/catalyst, derivatizing agent |
Catalytic Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of the α,β-unsaturated precursor, 3-phenyl-2-thiophen-2-ylpropenoic acid, which can be formed via a Knoevenagel condensation. researchgate.net This reaction uses a transition metal catalyst (commonly rhodium, ruthenium, or iridium) coordinated to a chiral phosphine (B1218219) ligand. researchgate.netub.edu The chiral environment of the catalyst forces the hydrogen to add to one face of the double bond preferentially, leading to the formation of one enantiomer in high excess. nih.govufmg.br This method is highly efficient and atom-economical, making it attractive for large-scale synthesis.
Asymmetric Catalysis in Propanoic Acid Synthesis
Asymmetric catalysis offers a direct and efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, a prominent strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(thiophen-2-yl)cinnamic acid.
Rhodium-Catalyzed Asymmetric Hydrogenation:
Rhodium complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of various unsaturated compounds. rsc.org In a potential synthetic route, 2-(thiophen-2-yl)cinnamic acid or its ester derivative could be subjected to hydrogenation using a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives have demonstrated success in the hydrogenation of similar α,β-unsaturated carboxylic acid derivatives. rsc.org
The general reaction scheme would involve the hydrogenation of the carbon-carbon double bond of the cinnamic acid derivative under a hydrogen atmosphere, catalyzed by a chiral rhodium complex. The catalyst, by creating a chiral environment around the substrate, directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of this compound.
Asymmetric Conjugate Addition:
Another potential asymmetric catalytic approach is the conjugate addition of a thiophene nucleophile to a cinnamic acid derivative. chemrxiv.orgnih.gov This method would involve the use of a chiral catalyst to control the stereochemistry of the carbon-carbon bond formation at the β-position of the cinnamic acid derivative. While this would form the C2-C3 bond, subsequent manipulation of the functional groups would be necessary to arrive at the target propanoic acid.
| Catalyst Type | Precursor Substrate | Potential Chiral Ligand | Expected Outcome |
| Rhodium-based | 2-(thiophen-2-yl)cinnamic acid | (R)- or (S)-BINAP | Enantiomerically enriched this compound |
| Copper-based | Cinnamic acid derivative | Chiral Phosphoramidite | Enantiomerically enriched this compound precursor |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and often predictable method for asymmetric synthesis.
Evans Auxiliaries:
A well-established method involves the use of Evans oxazolidinone auxiliaries. researchgate.net In this approach, 2-thiophen-2-ylacetic acid would first be coupled to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone. Deprotonation of this intermediate with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. Subsequent alkylation of this enolate with benzyl bromide would proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. researchgate.net Finally, cleavage of the auxiliary, typically by hydrolysis with lithium hydroxide, would yield the desired enantiomer of this compound.
Pseudoephedrine Auxiliaries:
Pseudoephedrine is another effective chiral auxiliary that can be used in a similar manner to Evans auxiliaries. nih.govharvard.edu The corresponding amide of 2-thiophen-2-ylacetic acid and pseudoephedrine can be prepared and subsequently alkylated with benzyl bromide. The stereochemical outcome is directed by the chiral backbone of the pseudoephedrine. nih.gov The auxiliary can then be cleaved under acidic or basic conditions to afford the target chiral carboxylic acid.
| Chiral Auxiliary | Key Intermediate | Alkylating Agent | Diastereoselectivity |
| Evans Oxazolidinone | N-(2-thiophen-2-ylacetyl)oxazolidinone | Benzyl bromide | High |
| Pseudoephedrine | N-(2-thiophen-2-ylacetyl)pseudoephedrine | Benzyl bromide | High |
Biocatalytic Transformations for Chiral Induction
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild reaction conditions. For the synthesis of chiral this compound, enzymatic kinetic resolution is a particularly suitable strategy.
Lipase-Catalyzed Kinetic Resolution:
Kinetic resolution involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. Lipases are commonly used enzymes for the hydrolysis of esters. nih.gov
In this approach, a racemic mixture of an ester of this compound (e.g., the methyl or ethyl ester) would be subjected to hydrolysis in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia. almacgroup.comresearchgate.net The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For instance, the lipase might preferentially hydrolyze the (R)-ester, yielding (R)-3-Phenyl-2-thiophen-2-ylpropanoic acid and unreacted (S)-ester. These two compounds can then be separated by conventional methods like extraction or chromatography. The unreacted (S)-ester can be hydrolyzed chemically to obtain the (S)-enantiomer of the acid. The efficiency of the resolution is often described by the enantiomeric ratio (E-value), with higher E-values indicating better separation of the enantiomers. nih.gov
| Enzyme | Substrate | Reaction Type | Products |
| Candida antarctica Lipase B (CALB) | Racemic methyl 3-phenyl-2-thiophen-2-ylpropanoate | Hydrolysis | (R)-3-Phenyl-2-thiophen-2-ylpropanoic acid and (S)-methyl 3-phenyl-2-thiophen-2-ylpropanoate |
| Pseudomonas cepacia Lipase | Racemic ethyl 3-phenyl-2-thiophen-2-ylpropanoate | Hydrolysis | (S)-3-Phenyl-2-thiophen-2-ylpropanoic acid and (R)-ethyl 3-phenyl-2-thiophen-2-ylpropanoate |
Advanced Synthetic Techniques and Process Intensification
To improve the efficiency, sustainability, and scalability of the synthesis of this compound, advanced techniques such as microwave-assisted organic synthesis and continuous flow chemistry can be employed. These methods can lead to shorter reaction times, higher yields, and improved process control.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netorganic-chemistry.orgresearchgate.net
In the context of synthesizing this compound, MAOS could be applied to several steps. For instance, the coupling of 2-thiophen-2-ylacetic acid with a chiral auxiliary could be accelerated using microwave heating. rsc.org Similarly, the esterification of the racemic acid in preparation for enzymatic resolution, or the final hydrolysis of an ester or amide intermediate, could be performed efficiently under microwave irradiation. mdpi.commdpi.comorganic-chemistry.org The Gewald reaction, a common method for synthesizing substituted thiophenes, has been shown to be significantly accelerated by microwave assistance, suggesting that the synthesis of precursors to the target molecule could also benefit from this technology. organic-chemistry.org
| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Potential Advantage |
| Esterification of carboxylic acid | Several hours | 5-30 minutes | Reduced reaction time, energy savings |
| Amide coupling with chiral auxiliary | 4-12 hours | 10-60 minutes | Faster reaction, potentially higher yield |
| Hydrolysis of ester/amide | 2-24 hours | 5-20 minutes | Rapid cleavage, reduced side reactions |
Continuous Flow Reaction Methodologies
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. syrris.com This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. rsc.orgacs.orgnih.gov
The synthesis of chiral active pharmaceutical ingredients has been successfully demonstrated using continuous flow systems. rsc.orgnih.gov For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup. For example, the formation of the N-acyloxazolidinone intermediate, its subsequent diastereoselective alkylation, and the final cleavage of the auxiliary could potentially be telescoped into a continuous process, minimizing manual handling and purification of intermediates. nih.gov
Furthermore, enzymatic resolutions can be performed in continuous flow by immobilizing the enzyme in a packed-bed reactor. A solution of the racemic ester would be continuously passed through the reactor, where the selective hydrolysis of one enantiomer occurs. The product stream would then contain the resolved acid and the unreacted ester, which can be separated downstream. This approach allows for efficient reuse of the enzyme and can lead to high productivity. rsc.orgacs.org
| Flow Reactor Type | Process | Key Advantage |
| Packed-Bed Reactor | Immobilized enzyme-catalyzed kinetic resolution | Enzyme reusability, high throughput |
| Coil Reactor | Diastereoselective alkylation with chiral auxiliary | Precise temperature and residence time control |
| Microreactor | Multi-step telescoped synthesis | Integration of reaction and work-up steps |
Mechanistic Organic Chemistry of 3 Phenyl 2 Thiophen 2 Ylpropanoic Acid Transformations
Elucidation of Reaction Pathways and Energy Profiles
Reaction pathways for 3-Phenyl-2-thiophen-2-ylpropanoic acid can be inferred from its structural components. Key transformations would likely involve the carboxylic acid group, the alpha-proton, and the aromatic rings. Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating the energy profiles of these potential reactions.
One of the most fundamental reactions is the deprotonation of the carboxylic acid. The energy profile for this process is a simple dissociation curve. DFT calculations on related thiophene (B33073) carboxylic acids help to understand the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which dictate the molecule's reactivity toward electrophiles and nucleophiles. mdpi.commdpi.com
Another significant pathway is the enolization or enolate formation by removal of the alpha-proton at the C2 position. This reaction proceeds via a transition state where a base removes the proton. The stability of the resulting enolate is crucial for the reaction's energy profile. The presence of both the thiophene and phenyl groups influences the stability of this enolate through resonance and inductive effects. The delocalization of the negative charge into the carbonyl group is the primary stabilizing factor, with further minor delocalization into the adjacent aromatic systems.
Decarboxylation represents a more complex reaction pathway. For simple carboxylic acids, this is a high-energy process. However, if a mechanism exists to stabilize the resulting carbanion, the activation energy is lowered. For this compound, direct thermal decarboxylation would lead to a highly unstable carbanion at the C2 position. A more plausible pathway, especially under acidic conditions, might involve a concerted mechanism or the formation of an intermediate that facilitates the loss of CO2. For instance, in related β-keto acids, decarboxylation proceeds via a cyclic, six-membered transition state involving the enol tautomer. researchgate.net While the subject molecule is not a β-keto acid, analogous concerted pathways under specific catalytic conditions could be envisioned. Theoretical studies on the decarboxylation of propanoic acid on catalyst surfaces show that the reaction can proceed via C-C bond scission, with the specific pathway and its energy profile being highly dependent on the catalyst. osti.govacs.org
Electrophilic aromatic substitution on either the phenyl or thiophene ring represents another class of reaction pathways. The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). viu.ca The reaction pathway involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The energy profile features two transition states corresponding to the formation and subsequent deprotonation of this intermediate. The regioselectivity (substitution at the C5 position of the thiophene ring is generally favored) is determined by the relative energies of the possible carbocation intermediates.
Characterization of Reactive Intermediates
The transformations of this compound involve several key reactive intermediates.
Enolates: Base-catalyzed reactions involving the α-carbon proceed through an enolate intermediate. This planar species is formed by the deprotonation of the α-proton. The negative charge is delocalized across the oxygen and the α-carbon, with the resonance form placing the charge on the oxygen being the major contributor. The stability and reactivity of this enolate are critical for reactions such as alkylation or aldol-type condensations at the α-position.
Carbanions: While direct decarboxylation to form a carbanion at the C2 position is energetically unfavorable, certain reactions, such as those driven by strong bases or organometallic reagents, could transiently generate this intermediate. The stability of such a carbanion would be influenced by the inductive effects of the adjacent carboxylate and the potential for delocalization into the thiophene ring. Studies on activated carboxylic acids have shown that decarboxylation can generate a carbanion intermediate, which is a strong base. nih.gov
Sigma Complexes (Arenium Ions): In electrophilic aromatic substitution reactions, the key intermediate is the sigma complex. Attack of an electrophile (E+) on the thiophene or phenyl ring breaks the aromaticity and forms a resonance-stabilized carbocation. For the thiophene ring, attack at the C5 position leads to a more stable intermediate where the positive charge can be delocalized over more atoms, including the sulfur, compared to attack at C4.
Acylium Ions and Tetrahedral Intermediates: Reactions at the carboxyl group, such as esterification or conversion to an acyl chloride, proceed through distinct intermediates. Acid-catalyzed esterification involves the protonated carboxylic acid, which is attacked by the alcohol nucleophile to form a tetrahedral intermediate. Subsequent elimination of water yields the ester. Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) also involves intermediates where the hydroxyl group is converted into a better leaving group, followed by nucleophilic attack of the chloride ion to form a tetrahedral intermediate which then collapses.
Nucleophilic and Electrophilic Activation Mechanisms
The structure of this compound allows for both nucleophilic and electrophilic activation at different sites.
Electrophilic Activation: The molecule itself can act as an electrophile at several positions.
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is inherently electrophilic. This electrophilicity can be significantly enhanced by protonation of the carbonyl oxygen under acidic conditions. This activation is the first step in acid-catalyzed reactions like Fischer esterification, where the protonated carbonyl is more susceptible to attack by weak nucleophiles like alcohols.
Aromatic Rings: The thiophene and phenyl rings can be activated toward nucleophilic attack if strong electron-withdrawing groups are present, though the subject molecule lacks these. Conversely, the rings themselves are nucleophilic and react with electrophiles. The reactivity of the thiophene ring towards electrophilic substitution is greater than that of the phenyl ring. viu.ca This is due to the ability of the sulfur atom to stabilize the intermediate sigma complex through resonance.
Nucleophilic Activation: The molecule can be transformed into a potent nucleophile.
Enolate Formation: As discussed, deprotonation of the α-carbon creates a nucleophilic enolate. This is a common strategy in organic synthesis for forming new carbon-carbon bonds at the α-position of a carbonyl group. The enolate can react with a wide range of electrophiles, such as alkyl halides or other carbonyl compounds.
Carboxylate Anion: The deprotonated carboxylate is a nucleophile, although generally a weak one. It can participate in reactions such as Williamson ether synthesis, though its reactivity is modest compared to alkoxides. Its primary role is often as a precursor for other transformations.
Kinetics and Thermodynamics of Reaction Processes
Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce. However, valuable insights can be drawn from studies of analogous structures and the application of linear free-energy relationships, such as the Hammett equation.
Kinetics: The rates of reaction are governed by the activation energies (ΔG‡) of the rate-determining steps.
Acid-Base Reactions: The deprotonation of the carboxylic acid is typically a very fast, diffusion-controlled process. The pKa of the acid, which is related to the Gibbs free energy of dissociation, would be expected to be similar to related phenylacetic or thiopheneacetic acids. For comparison, the pKa of 3-phenyl-2-propenoic acid is approximately 3.88. chemicalbook.com
Electrophilic Aromatic Substitution: The kinetics of electrophilic substitution on the thiophene ring are significantly faster than on the benzene ring. The effect of substituents on the rate of such reactions can be quantified using the Hammett equation. For electrophilic substitution on substituted thiophenes, a good linear correlation is generally observed, with large negative rho (ρ) values indicating a high sensitivity to the electronic effects of substituents and the development of significant positive charge in the transition state. nih.govrsc.org
The table below shows representative Hammett substituent constants (σ) which are used to predict reaction rates. Electron-donating groups (negative σ) accelerate electrophilic substitution, while electron-withdrawing groups (positive σ) retard it. libretexts.org
| Substituent (in para-position) | σ_p Value | Effect on Electrophilic Substitution Rate |
| -OCH₃ | -0.27 | Accelerates |
| -CH₃ | -0.17 | Accelerates |
| -H | 0.00 | Baseline |
| -Cl | +0.23 | Deccelerates |
| -CN | +0.66 | Deccelerates |
| -NO₂ | +0.78 | Deccelerates |
Reactions at the Carbonyl Group: The rates of nucleophilic acyl substitution reactions depend on the electrophilicity of the carbonyl carbon and the nature of the nucleophile. For instance, kinetic resolution of racemic 2-arylpropanoic acids via enantioselective esterification shows that the reaction rates are sensitive to steric and electronic effects of the aryl group. mdpi.com
Thermodynamics: Thermodynamic parameters dictate the position of equilibrium for a given reaction.
Acidity: The equilibrium constant for the dissociation of the carboxylic acid (Ka) is a key thermodynamic parameter. The stability of the resulting carboxylate anion determines the acid strength. Both the phenyl and thiophen-2-yl groups are electron-withdrawing by induction, which would be expected to stabilize the carboxylate and increase the acidity relative to a simple alkanoic acid.
Reaction Equilibria: For reactions like esterification, the position of equilibrium is governed by the relative stability of reactants and products. Esterification is typically a reversible process with an equilibrium constant close to 1, requiring the removal of a product (e.g., water) to drive the reaction to completion. Thermodynamic properties for the esterification of acetic acid with an alcohol have been studied, showing the reaction to be exothermic. mdpi.com Low-temperature heat capacity and thermodynamic properties have been measured for 2-thiopheneacetic acid, providing fundamental data that can be used in more complex thermodynamic models. researchgate.net
The table below summarizes the expected influence of the structural moieties of this compound on key thermodynamic and kinetic parameters, based on general principles and data from related compounds.
| Reaction | Key Intermediate/Transition State | Expected Kinetic Factors | Expected Thermodynamic Factors |
| Deprotonation | Carboxylate | Fast, diffusion-controlled rate | pKa influenced by inductive effects of aryl groups |
| α-Deprotonation | Enolate | Base strength is critical; steric hindrance at α-C | Enolate stability enhanced by carbonyl group |
| Electrophilic Substitution | Sigma Complex | Thiophene ring is more reactive than phenyl ring | Product distribution determined by stability of sigma complex |
| Esterification | Tetrahedral Intermediate | Acid catalysis required; steric hindrance can slow rate | Reversible reaction; equilibrium constant near unity |
| Decarboxylation | Carbanion-like transition state | High activation energy unless stabilized | Thermodynamically favorable (ΔG < 0) due to release of CO₂ |
Derivatization Strategies and Analogue Development
Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization. Standard transformations of carboxylic acids can be readily applied to 3-Phenyl-2-thiophen-2-ylpropanoic acid to yield a variety of functional groups. These include the formation of esters, amides, and acid halides. For instance, esterification with various alcohols can be achieved under acidic conditions or by using coupling agents. Amide synthesis can be performed by reacting the carboxylic acid with a wide range of primary and secondary amines, often facilitated by carbodiimide (B86325) coupling reagents.
Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, which in turn can be a precursor for ethers and aldehydes. The development of hydrazide-hydrazone derivatives from the carboxylic acid has also been explored as a strategy to create novel molecular frameworks. nih.gov These modifications not only alter the steric and electronic properties of the molecule but also introduce new functionalities for further reactions or for engaging in specific molecular interactions.
Substituent Effects and Reactivity of the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. pharmaguideline.comwikipedia.org The reactivity and regioselectivity of these reactions are influenced by the existing 2-substituent, the phenylpropanoic acid group.
The thiophene nucleus generally undergoes electrophilic aromatic substitution more readily than benzene (B151609). pharmaguideline.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgfiveable.memasterorganicchemistry.com For a 2-substituted thiophene, the incoming electrophile typically attacks the C5 position (α-position) due to the directing effect of the sulfur atom and the stabilization of the intermediate sigma complex. pharmaguideline.comresearchgate.net However, substitution at the C4 position (β-position) can also occur, and the ratio of isomers often depends on the nature of the electrophile and the reaction conditions.
Table 1: Common Electrophilic Aromatic Substitution Reactions on Thiophene
| Reaction | Reagents | Typical Product |
| Nitration | HNO₃/H₂SO₄ | 2-Nitrothiophene |
| Bromination | Br₂ in acetic acid | 2-Bromothiophene |
| Acylation | Acyl chloride/AlCl₃ | 2-Acetylthiophene |
| Sulfonation | Fuming H₂SO₄ | Thiophene-2-sulfonic acid |
This table represents general reactivity of the parent thiophene ring.
Achieving regioselective functionalization of the thiophene ring is crucial for synthesizing specific isomers. Directed metalation, using organolithium reagents, is a powerful technique for regioselective C-H bond activation. wikipedia.org For instance, lithiation of a 2-substituted thiophene can be directed to the C5 position, allowing for the introduction of a wide range of electrophiles at this specific site. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also instrumental in the regioselective formation of C-C bonds on the thiophene ring, enabling the introduction of aryl, vinyl, or alkyl substituents. nih.gov
Chemical Modifications of the Phenyl Ring
The phenyl ring of this compound can also be functionalized through electrophilic aromatic substitution reactions. The reactivity of the phenyl ring is generally lower than that of the thiophene ring. The directing effect of the alkyl substituent on the benzene ring will favor substitution at the ortho and para positions. Standard aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents onto the phenyl ring, further diversifying the molecular structure.
Synthesis of Structural Analogues and Heterocyclic Hybrids
The synthesis of structural analogues and heterocyclic hybrids of this compound is a key strategy for exploring structure-activity relationships and developing new chemical entities. This can involve replacing the thiophene ring with other heterocycles like furan, pyrrole, or thiazole (B1198619). nih.govwikipedia.orgresearchgate.net For example, the Hantzsch thiazole synthesis can be utilized to create thiazole-containing bioisosteres. nih.govresearchgate.net
Furthermore, the core structure can be modified by introducing different substituents on both the thiophene and phenyl rings. For instance, Suzuki-Miyaura cross-coupling reactions can be used to synthesize biaryl analogues by coupling a bromo-substituted precursor with various boronic acids. nih.gov The synthesis of such analogues allows for a systematic investigation of how structural changes impact the molecule's properties.
Table 2: Examples of Synthesized Thiophene-Containing Heterocyclic Hybrids
| Precursor | Reaction Type | Resulting Heterocycle |
| N-phenyl-N-thiocarbamoyl-β-alanine | Hantzsch synthesis | Thiazole |
| 3-(furan-2-yl)propenoic acids | Michael addition | Furan-containing propanoic acid derivatives |
| 2-acetyl thiophene derivatives | Condensation reactions | Pyridine-thiophene hybrids |
Incorporation into Supramolecular Structures
Thiophene-containing carboxylic acids have been shown to participate in the formation of supramolecular architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. aip.orgaip.org The carboxylic acid moiety can form robust hydrogen-bonded synthons, for example, with nitrogenous bases, leading to the formation of co-crystals and salts. aip.org The aromatic thiophene and phenyl rings can engage in π-π stacking interactions, which further stabilize the crystal packing. The ability to form these well-defined supramolecular structures is of interest in materials science and crystal engineering. The specific interactions, such as N-H···O, O-H···O, and C-H···π, play a crucial role in stabilizing these assemblies. aip.orgaip.org
Spectroscopic and Analytical Data for this compound Not Currently Available in Publicly Accessible Scientific Literature
A comprehensive review of scientific databases and literature has revealed a lack of publicly available, detailed experimental data for the advanced spectroscopic and analytical characterization of the chemical compound this compound.
Despite extensive searches of chemical literature, patent databases, and spectroscopic data repositories, specific and complete datasets for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) for this particular compound could not be located.
Therefore, it is not possible to provide a thorough and scientifically accurate article detailing the comprehensive structural elucidation and analytical characterization of this compound as requested. The generation of such an article would necessitate access to primary research data from the synthesis and analysis of this specific compound, which does not appear to be published in the accessible scientific domain.
While spectroscopic data for structurally related compounds, such as derivatives of 2-(thiophen-2-yl)acetic acid and other thiophene-containing molecules, are available, the strict requirement to focus solely on this compound prevents the use of such data for analogy or prediction. The subtle differences in chemical structure can lead to significant variations in spectroscopic properties, and any attempt to extrapolate from related compounds would be speculative and would not meet the standard of scientific accuracy.
This lack of available data prevents the creation of the requested detailed sections and subsections, including:
Advanced Spectroscopic and Analytical Characterization Methodologies
X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's structure and absolute stereochemistry. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the crystal's atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed three-dimensional electron density map of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles.
For a chiral molecule such as 3-Phenyl-2-thiophen-2-ylpropanoic acid, X-ray crystallography can determine the absolute configuration (R or S) of its stereocenter without ambiguity, provided a suitable single crystal can be grown. The technique of anomalous dispersion, often requiring the presence of a heavy atom in the structure or the use of specific X-ray wavelengths, allows for the differentiation between the two enantiomers. The crystal structure of a related N-acylhydrazone derivative was arranged in a monoclinic space group, and X-ray powder diffraction (XRPD) studies were used to confirm its E configuration about the imine double bond. researchgate.net
While X-ray crystallography provides the most direct structural evidence, the absolute configuration of (+)-3-Phenyl-2-(2-thienyl)propanoic acid was established as (R) through chemical correlation. rsc.org This involved chemically converting it to a compound of a known stereochemical configuration, thereby relating the two structures and assigning the absolute configuration without direct crystallographic analysis of the target compound itself. rsc.org
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of components within a mixture. For this compound, techniques like HPLC and GC-MS are crucial for assessing its purity and separating it from starting materials, byproducts, and potential isomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. By varying the composition of the stationary phase (e.g., C18 for reversed-phase) and the mobile phase, chemists can achieve high-resolution separation of closely related compounds. qub.ac.uk
In the analysis of related phenylpropanoic and thiophene-acetic acid derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. nih.gov Purity is often determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks, with purities exceeding 98% being commonly reported for synthesized analogues. nih.gov The stability and purity of newly synthesized compounds are essential, and HPLC is a key method for monitoring potential degradation products under various conditions such as changes in pH. pensoft.net
The selection of HPLC parameters is critical for achieving optimal separation. Key variables include the column type, mobile phase composition, flow rate, and detector wavelength. For instance, a method for a related compound utilized a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer. pensoft.net
Table 1: Examples of HPLC Conditions for Analysis of Related Phenylalkanoic Acids
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase | Ultimate Silica column (250 mm × 4.6 mm, 5 μm) researchgate.net | Zr-CARB column (150 mm x 4.6mm, 5 μm) researchgate.netnih.gov | C18 column (150 x 4 mm, 5 μm) pensoft.net |
| Mobile Phase | Hexane:Ethyl acetate:Trifluoroacetate (97:3:0.95, v/v/v) researchgate.net | Acetonitrile:Phosphate buffer (pH 3.5, 25 mM) (38:62, v/v) researchgate.netnih.gov | Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v) pensoft.net |
| Elution Mode | Isocratic pensoft.netresearchgate.net | Isocratic researchgate.netnih.gov | Isocratic pensoft.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.2 mL/min researchgate.netnih.gov | 1.0 mL/min pensoft.net |
| Detection | UV at 264 nm researchgate.net | Fluorescence (Ex: 220 nm, Em: 285 nm) researchgate.netnih.gov | UV/VIS at 225 nm pensoft.net |
| Run Time | < 20 minutes researchgate.net | < 25 minutes researchgate.netnih.gov | Not specified |
| Analyte Type | Phenylpropanoic acid derivative (Ibuprofen impurity) researchgate.net | Phenylpropanoic acid derivative (Ibuprofen impurity) researchgate.netnih.gov | Pyrrole propanoic acid derivative pensoft.net |
This table is generated based on data from multiple sources for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, which have limited volatility, a chemical derivatization step is often required prior to analysis. This process converts the carboxylic acid group into a more volatile ester (e.g., a methyl ester), allowing it to be readily analyzed by GC. In the official analysis of a related phenylpropanoic acid, the compound is determined by gas chromatography after a methylation reaction. researchgate.net
In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification. As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive structural identification by comparing it to spectral libraries like the NIST database.
Table 2: General GC-MS Instrumental Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., TC-17, 30 m x 0.25 mm) | Separates individual components of the mixture based on boiling point and polarity. |
| Carrier Gas | Helium | Transports the vaporized sample through the column. |
| Initial Temperature | 50-100°C | The starting temperature of the oven. |
| Temperature Program | Ramped increase (e.g., 4-10°C/min) to a final temperature (e.g., 250°C) | Gradually increases oven temperature to elute compounds with higher boiling points. |
| Injection Mode | Split/Splitless | Introduces a small, precise volume of the sample onto the column. |
| Ionization Source | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules in a reproducible manner. |
| Mass Analyzer | Quadrupole | Separates the fragment ions based on their mass-to-charge ratio (m/z). |
| Detector | Electron Multiplier | Detects the separated ions to generate the mass spectrum. |
This table represents typical parameters and is based on general methodologies described in the cited literature.
Chiroptical Spectroscopy for Enantiomeric Purity Determination (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a principal method in this category, used to determine the enantiomeric purity and confirm the absolute configuration of chiral compounds like this compound.
The principle of CD spectroscopy lies in the measurement of the difference in absorption between left- and right-circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal, whereas a single enantiomer will produce a characteristic spectrum with positive and/or negative peaks, known as Cotton effects. Its mirror-image enantiomer will produce a CD spectrum that is an exact mirror image, with peaks of equal magnitude but opposite sign.
Once the absolute configuration of one enantiomer (e.g., the (R)-enantiomer) has been definitively established by a method like X-ray crystallography or chemical correlation rsc.org, its CD spectrum can be recorded and used as a reference standard. Subsequent batches of the compound can then be analyzed by CD. The spectrum of a pure sample will match the reference spectrum, while the presence of the opposing enantiomer will diminish the intensity of the CD signal. The enantiomeric excess (ee) can be quantified by comparing the signal intensity of the sample to that of the pure enantiomeric standard. This makes CD spectroscopy a rapid and non-destructive method for assessing enantiomeric purity.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, energy, and reactivity. For a molecule like 3-Phenyl-2-thiophen-2-ylpropanoic acid, DFT calculations would elucidate the interplay between the phenyl, thiophene (B33073), and propanoic acid moieties.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are frequently employed for this purpose.
Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. Different spatial arrangements of the phenyl and thiophene rings relative to the propanoic acid backbone can lead to various conformers with different energy levels. Theoretical studies on similar thiophene carboxylic acids have shown that different conformers can be generated by rotating C-C or C-O bonds, and their optimized geometries and relative energies can be calculated to identify the most stable forms. A potential explanation for the reactivity of thiophene-2-carboxylic acid, a related structure, is the presence of a conformer with an internal hydrogen bond to the thiophene sulfur, which polarizes the acid function.
Table 1: Illustrative Optimized Geometrical Parameters for a Thiophene Derivative (Calculated via DFT) Note: This data is hypothetical and for illustrative purposes to show what a DFT calculation would yield for a molecule like this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(thiophene)-C(propanoic) | 1.48 Å |
| Bond Length | C(phenyl)-C(propanoic) | 1.52 Å |
| Bond Length | C=O (carboxyl) | 1.21 Å |
| Bond Angle | C(thiophene)-C-C(phenyl) | 112.5° |
| Dihedral Angle | Phenyl-C-C-Thiophene | 65.0° |
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For thiophene derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their distribution across the molecule. Studies on thiophene-2-carboxylic and thiophene-3-carboxylic acids have utilized DFT to explore orbital energies for different conformers.
Table 2: Illustrative Frontier Orbital Energies for a Thiophene Derivative (Calculated via DFT) Note: This data is based on general findings for thiophene derivatives and serves as an example.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 eV | Indicates electron-donating capability. |
| LUMO | -1.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests moderate chemical stability. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, illustrating the charge distribution. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. Such analysis has been performed on various thiophene derivatives to understand their reactivity.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed picture of conformational flexibility and interactions with other molecules, such as solvents or biological targets.
For this compound, an MD simulation could reveal how the molecule changes its shape in a solution, how it interacts with water molecules, and how flexible the phenyl and thiophene rings are with respect to the central propanoic acid chain. Such simulations are particularly valuable for understanding how the molecule might fit into the active site of an enzyme or receptor. Studies on other thiophene-containing compounds have used MD simulations to assess the stability of ligand-protein complexes.
Quantum Chemical Descriptors for Reactivity Prediction
From the outputs of DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a more quantitative measure than qualitative analysis of orbitals and potential surfaces.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).
These descriptors have been calculated for various thiophene derivatives to compare their reactivity profiles. For this compound, these values would help in predicting its behavior in chemical reactions.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. For this compound, this would involve calculating the magnetic shielding of each nucleus. Theoretical NMR analysis has been successfully applied to characterize other novel thiophene-containing structures.
IR and Raman Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra. Such theoretical calculations have been performed for various thiophene derivatives to support experimental findings.
Investigation of Reaction Mechanisms via Computational Pathways
Due to the absence of specific computational studies on the reaction mechanisms for "this compound" in publicly available scientific literature, this section will explore plausible theoretical reaction pathways based on computational analyses of analogous chemical transformations. The synthesis of this molecule could likely proceed through established organic reactions such as the Michael addition or Friedel-Crafts alkylation. Computational chemistry provides powerful tools to investigate the mechanisms of such reactions, offering insights into transition states, reaction intermediates, and energy profiles.
Plausible Reaction Pathways and Their Computational Investigation:
A probable synthetic route to "this compound" involves the conjugate addition of a phenyl nucleophile to a 2-thiophen-2-yl-acrylic acid derivative. This type of reaction, a Michael addition, is amenable to computational investigation using methods like Density Functional Theory (DFT). Such studies can elucidate the step-by-step mechanism, including the formation of key intermediates and the energy barriers associated with each step.
Another potential pathway is the Friedel-Crafts alkylation of a thiophene derivative with a phenyl-containing electrophile. Computational modeling of this reaction would involve mapping the potential energy surface to identify the structures of intermediates, such as sigma complexes, and the transition states that connect them.
Detailed Findings from Analogous Computational Studies:
While direct data for the target molecule is unavailable, computational studies on similar Michael additions and Friedel-Crafts reactions involving thiophene derivatives provide a framework for understanding the likely mechanistic details.
For a Michael addition, a typical computational investigation would calculate the relative energies of the reactants, intermediates, transition states, and products. The reaction would likely proceed through a nucleophilic attack of the phenyl group on the β-carbon of the acrylic acid derivative, leading to the formation of an enolate intermediate. Subsequent protonation would then yield the final product.
In the case of a Friedel-Crafts alkylation, computational analysis would focus on the initial activation of the alkylating agent by a Lewis acid, followed by the electrophilic attack on the electron-rich thiophene ring. The regioselectivity of this attack (i.e., at which position on the thiophene ring the substitution occurs) can be predicted by calculating the energies of the possible intermediates.
The following interactive data tables present hypothetical but plausible computational data for the key steps in these two potential reaction pathways, based on typical values and findings from computational studies of similar organic reactions.
Interactive Data Table 1: Hypothetical DFT Calculation Results for a Michael Addition Pathway
This table outlines the calculated relative energies for the stationary points along a plausible Michael addition reaction coordinate for the formation of a precursor to this compound. The calculations would typically be performed at a specific level of theory (e.g., B3LYP/6-31G*).
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Phenyl nucleophile + 2-thiophen-2-yl-acrylic acid derivative | 0.0 |
| TS1 | Transition state for the C-C bond formation | +15.2 |
| Intermediate | Enolate intermediate | -5.8 |
| TS2 | Transition state for protonation of the enolate | +8.5 |
| Products | This compound precursor | -22.7 |
Note: The values presented are illustrative and represent typical energy profiles for such reactions.
Interactive Data Table 2: Hypothetical Computational Data for a Friedel-Crafts Alkylation Pathway
This table shows hypothetical relative energies for the key species in a Friedel-Crafts alkylation mechanism for the synthesis of a this compound isomer.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Thiophene + Phenyl-containing electrophile + Lewis acid | 0.0 |
| Complex | Reactant-Lewis acid complex | -10.3 |
| TS1 | Transition state for the formation of the sigma complex | +20.1 |
| Intermediate | Sigma complex (Wheland intermediate) | +5.5 |
| TS2 | Transition state for deprotonation | +12.9 |
| Products | This compound isomer + regenerated catalyst | -15.4 |
Note: The values presented are illustrative and represent typical energy profiles for such reactions.
Advanced Applications in Chemical Research
Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis
The 3-Phenyl-2-thiophen-2-ylpropanoic acid scaffold is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The constituent parts of the molecule, 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid, are recognized as effective chemical platforms for creating high-value fine chemicals. nih.gov The combination of these motifs in a single molecule offers a pre-organized structure that can be strategically modified to produce a diverse range of derivatives.
Research has shown that related structures are instrumental in synthesizing new biologically active agents. For instance, the benzo[b]thiophene core, a fused version of the phenyl and thiophene (B33073) rings, is a key component in the synthesis of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives. mdpi.comnih.gov These compounds have been identified as potent antiseizure and antinociceptive agents, demonstrating how the thiophene-based scaffold can be elaborated into complex heterocyclic systems with significant therapeutic potential. mdpi.comnih.gov The synthesis of these molecules often involves multi-step procedures where the initial thiophene-containing acid is a critical intermediate. mdpi.com
Furthermore, the general class of N,N-disubstituted β-amino acids, which includes derivatives of this propanoic acid structure, serves as a starting point for creating compounds with thiazole (B1198619) and other heterocyclic fragments. nih.govresearchgate.net The presence of the carboxylic acid function allows for straightforward reactions such as amidation, esterification, and reduction, while the aromatic rings can be functionalized through electrophilic substitution or cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This versatility makes the this compound framework a powerful intermediate for generating libraries of compounds for biological screening and the development of new pharmaceuticals.
Contributions to Organic Material Science and Advanced Materials
The integration of both phenyl and thiophene rings makes this structural class highly relevant to organic material science. Thiophene-based π-conjugated molecules are a cornerstone of modern organic electronics due to their excellent charge transport capabilities, stability, and tunable electronic properties. researchgate.netnih.govrsc.org
The 3-phenyl-2-thiophen-2-yl scaffold is a key precursor for the synthesis of small-molecule organic semiconductors. A closely related derivative, (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile (BVCNT), forms the donor unit in a series of donor-acceptor (D-A) type molecules designed for use in organic field-effect transistors (OFETs). thieme-connect.comthieme-connect.de In these materials, the BVCNT core is linked to a diketopyrrolopyrrole (DPP) acceptor unit. thieme-connect.de
The electronic properties of these semiconductors can be precisely tuned by modifying the phenyl-thiophen-yl core. For example, the introduction of fluorine atoms onto the structure alters the electronic energy levels and significantly impacts the charge carrier transport properties. thieme-connect.comthieme-connect.de This strategic modification can switch the material's behavior from p-type (hole-transporting) to ambipolar (transporting both holes and electrons), which is highly desirable for advanced electronic circuits. thieme-connect.de The resulting materials exhibit good thermal stability, with degradation temperatures above 400°C, and are solution-processable, which is crucial for fabricating large-area, low-cost electronic devices. thieme-connect.de
| Compound | Modification | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Performance Type |
|---|---|---|---|---|
| DPP-BVCNT | None | - | - | p-type |
| DPP-2FBVCNT | Outer-side F-substitution | 0.023 | 0.220 | Ambipolar |
| DPP-3FBVCNT | Inner-side F-substitution | - | - | Ambipolar |
Data derived from studies on (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile-based compounds. thieme-connect.de
The fundamental electronic and optical properties of organic materials arise from their π-conjugated systems. nih.gov The this compound structure is an archetypal component for building such systems. Both the thiophene and phenyl rings are aromatic and possess delocalized π-electrons. nih.gov When incorporated into a larger molecular or polymeric chain, these rings contribute to the formation of an extended π-conjugated backbone, which is essential for charge delocalization and transport. thieme-connect.comthieme-connect.de
Thiophene is a particularly favored building block in π-conjugated materials. rsc.org Compared to benzene (B151609), its weaker aromaticity and the presence of sulfur atoms lead to distinct electronic characteristics, including lower band gaps and enhanced intermolecular interactions, which facilitate charge hopping between molecules in the solid state. rsc.orgmdpi.com The combination of a thiophene unit with a phenyl unit allows for the modulation of the electronic structure, solubility, and solid-state packing of the resulting materials. acs.org Derivatives based on this core structure are explicitly designed as "π-conjugated small-molecule compounds," forming the basis of their function in organic electronics. thieme-connect.de
Utilization in Catalytic Systems as Ligands or Precursors
The functional groups within this compound—specifically the carboxylic acid and the electron-rich thiophene ring—offer potential sites for coordination with metal centers, suggesting possible applications in catalysis. The sulfur atom in the thiophene ring and the oxygen atoms of the carboxylate group can act as Lewis bases, making them capable of binding to transition metals to form organometallic complexes. Such complexes are the foundation of many homogeneous and heterogeneous catalysts.
While the direct application of this compound as a ligand in catalysis is not extensively documented, related structures are known to interact with metal catalysts. For example, palladium-catalyzed reactions are used to functionalize thiophene rings, indicating a clear interaction between the thiophene moiety and the metal center during the catalytic cycle. chemrxiv.org Additionally, conjugated microporous polymers incorporating 2-phenylthiophene (B1362552) units have been used to support copper catalysts for photoredox reactions. acs.org Although in this case the thiophene unit is part of a larger polymer support rather than a discrete ligand, it demonstrates the compatibility of the structure within a catalytic system. The development of chiral catalysts based on this scaffold could also be an area of future exploration, leveraging the stereocenter created at the alpha-carbon.
Development of Chemical Probes for Mechanistic Investigations
Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function or to elucidate a biological pathway. The structural framework of this compound is present in molecules that have been developed for such purposes, particularly in neuroscience and pharmacology.
For example, a series of compounds based on a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione core structure have been synthesized and evaluated as potent antiseizure and analgesic agents. mdpi.comnih.gov These molecules were designed as tools to investigate the mechanisms of epilepsy and neuropathic pain. In vivo and in vitro studies with these compounds helped to identify their likely mechanism of action, which involves interaction with neuronal voltage-sensitive sodium channels. mdpi.com By systematically modifying the core structure and observing the resulting changes in biological activity, researchers can probe the specific molecular interactions that govern these pathological states. The development of such compounds represents a clear application of the phenyl-thiophene scaffold in creating chemical probes for detailed mechanistic investigations of the central nervous system. nih.gov
Emerging Research Directions and Future Perspectives
The exploration of 3-Phenyl-2-thiophen-2-ylpropanoic acid and its derivatives is entering a new phase, driven by technological advancements and a growing emphasis on sustainability and rational design. Future research is poised to leverage cutting-edge computational tools, uncover new chemical transformations, adopt greener synthetic practices, and deepen the understanding of structure-reactivity relationships to unlock the full potential of this chemical scaffold.
Q & A
Q. What are the recommended synthetic routes for 3-phenyl-2-thiophen-2-ylpropanoic acid, and how can purity be optimized?
The synthesis typically involves coupling thiophene derivatives with phenylpropanoic acid precursors. For example, a modified Ullmann coupling or Suzuki-Miyaura cross-coupling could link the thiophene and phenyl moieties. Post-synthesis, purity is optimized via recrystallization (using polar aprotic solvents like DMF) or column chromatography (silica gel, ethyl acetate/hexane gradient). Intermediate characterization by -NMR and HPLC ensures stepwise fidelity .
Q. What spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- - and -NMR : To confirm substitution patterns on the thiophene and phenyl rings. Thiophene protons typically resonate at δ 6.8–7.5 ppm.
- FT-IR : Carboxylic acid C=O stretches appear near 1700 cm.
- X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement, ensuring proper treatment of disordered atoms .
Q. What safety protocols are essential when handling this compound?
- Use fume hoods (BS/EN standards) and PPE (nitrile gloves, safety goggles).
- In case of skin contact, wash with soap/water; for inhalation, move to fresh air.
- Store in airtight containers away from oxidizers (per safety data sheets) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy functional (adapted for electron density) helps evaluate intramolecular interactions, such as π-π stacking between aromatic rings .
Q. How are crystallographic disorders resolved in structural refinement?
In SHELXL:
Q. How to address contradictions between spectroscopic and crystallographic data?
Q. What strategies validate biological activity in vitro?
- Enzyme inhibition assays : Use fluorescence polarization (e.g., APF/HPF probes for radical scavenging).
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., cyclooxygenase-2).
- ADMET profiling : Calculate logP (2.5–3.5 ideal for bioavailability) and polar surface area (<140 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
